molecular formula C13H13NO3 B1621830 4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylic Acid CAS No. 64321-62-6

4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylic Acid

Cat. No.: B1621830
CAS No.: 64321-62-6
M. Wt: 231.25 g/mol
InChI Key: LCBHPWQYKRZFED-UHFFFAOYSA-N
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Description

Historical Context of Quinoline-3-Carboxylic Acid Derivatives

Quinoline-3-carboxylic acid derivatives occupy a pivotal role in medicinal and synthetic chemistry, tracing their origins to the broader exploration of quinoline alkaloids. The quinoline scaffold was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, who identified its basic structure and hygroscopic properties. Over time, synthetic methods such as the Doebner reaction (aniline + aldehyde + pyruvic acid) and Pfitzinger reaction (isatin + carbonyl compounds) enabled targeted modifications at the 3- and 4-positions of the quinoline core. These advances laid the groundwork for derivatives like 4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylic acid , which emerged as a structural hybrid of bioactive quinolones and substituted quinolinecarboxylic acids.

Early pharmacological studies highlighted the importance of the carboxylic acid moiety at position 3. For instance, fluoroquinolone antibiotics (e.g., ciprofloxacin) demonstrated that C-3 carboxylation enhanced DNA gyrase inhibition. Concurrently, substitutions at C-4 (e.g., oxo groups) and C-6 (e.g., alkyl chains) were found to modulate lipophilicity and target binding. The specific incorporation of a 6-propan-2-yl (isopropyl) group marked a strategic effort to balance steric bulk and hydrophobic interactions, as seen in kinase inhibitors and STAT3-targeting agents.

Structural Significance of the 4-Oxo and 6-Propan-2-yl Substituents

The molecular architecture of This compound (IUPAC: this compound; PubChem CID: 3266861) features three critical functional groups:

  • 4-Oxo Group : The ketone at position 4 stabilizes the quinoline core through conjugation with the aromatic π-system, facilitating tautomerization between enol and keto forms. This dynamic equilibrium enhances hydrogen-bonding capabilities, as observed in 4-quinolone antibiotics.
  • 6-Propan-2-yl Group : The isopropyl substituent at position 6 introduces steric hindrance, directing regioselectivity in electrophilic substitutions. Its hydrophobic character improves membrane permeability, a trait critical for intracellular targets like EGFR and HER2.
  • 3-Carboxylic Acid : The carboxylic acid group at position 3 enables ionic interactions with basic residues in enzyme active sites (e.g., ATP-binding pockets of kinases) and participates in salt bridge formation, enhancing binding affinity.

Structural studies using X-ray crystallography and NMR spectroscopy confirm that the 4-oxo group forms intramolecular hydrogen bonds with the N-1 hydrogen, creating a planar bicyclic system conducive to intercalation or minor-groove DNA binding. Meanwhile, the 6-propan-2-yl group adopts an equatorial orientation, minimizing torsional strain while maximizing van der Waals contacts with hydrophobic protein domains.

Role in Heterocyclic Chemistry and Bioactive Compound Design

As a fused heterocycle, quinoline provides a versatile template for drug discovery. The 3-carboxylic acid moiety transforms the scaffold into a bifunctional ligand capable of simultaneous hydrogen bonding and electrostatic interactions. For example:

  • Anticancer Applications : Derivatives like This compound inhibit tyrosine kinases (e.g., EGFR) by competing with ATP binding. The 3-carboxylate anchors the molecule to conserved lysine residues, while the 6-isopropyl group occupies a hydrophobic subpocket.
  • Antimicrobial Agents : Structural analogs interfere with bacterial DNA gyrase by chelating magnesium ions via the 4-oxo and 3-carboxylate groups, mirroring the mechanism of fluoroquinolones.
  • Material Science : The planar quinoline core facilitates π-stacking in supramolecular assemblies, with carboxylate groups enabling covalent functionalization of nanomaterials.

Recent synthetic innovations, such as microwave-assisted Niementowski reactions and one-pot Doebner protocols, have streamlined the production of 3-carboxyquinolines. These methods prioritize atom economy and regiocontrol, critical for introducing complex substituents like the 6-propan-2-yl group.

Properties

IUPAC Name

4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-7(2)8-3-4-11-9(5-8)12(15)10(6-14-11)13(16)17/h3-7H,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBHPWQYKRZFED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390836
Record name 4-Oxo-6-(propan-2-yl)-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64321-62-6
Record name 4-Hydroxy-6-(1-methylethyl)-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64321-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxo-6-(propan-2-yl)-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Oxo-6-propan-2-yl-1H-quinoline-3-carboxylic acid, also known by its CAS number 64321-62-6, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant research findings.

  • Molecular Formula : C13H13NO3
  • Molecular Weight : 231.25 g/mol
  • IUPAC Name : this compound

Research indicates that this compound exhibits inhibitory activity against HIV-1 integrase, a crucial enzyme for the replication of the HIV virus. This mechanism suggests potential as an antiviral agent, particularly in the treatment of HIV infections.

Antiviral Activity

A study highlighted the compound's ability to inhibit HIV replication. The compound was shown to prevent viral DNA synthesis in peripheral blood mononuclear cells (PBMCs) exposed to HIV, indicating its role in blocking early stages of the HIV replicative cycle. The effective concentration (EC50) for inhibiting HIV replication was reported at approximately 1.5 µM .

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures to this compound can effectively inhibit various strains of viruses and parasites. These studies often utilize PBMCs and other cell lines to evaluate the EC50 values and selectivity indices, which are critical for assessing therapeutic potential.

CompoundTargetEC50 (µM)Selectivity Index
4-Oxo-6-propan-2-yl quinolineHIV1.5 ± 0.51134
Related quinolone analogP. falciparum<0.05N/A

Case Studies

Several case studies have explored the biological activity of quinoline derivatives:

  • Antiviral Efficacy : A study conducted on a series of quinoline derivatives found that modifications at the 6-position significantly enhanced antiviral activity against HIV, suggesting a structure–activity relationship (SAR) that could be leveraged for drug design .
  • Antimalarial Activity : Another research effort demonstrated that quinolone derivatives targeting mitochondrial functions exhibited potent antimalarial effects in vivo, further supporting the exploration of similar compounds for therapeutic applications against malaria .

Scientific Research Applications

Antibacterial Properties

The compound has been investigated for its antibacterial activity against a range of pathogens. Research indicates that derivatives of quinoline-3-carboxylic acids exhibit potent antibacterial effects, particularly against Gram-positive and Gram-negative bacteria.

Key Findings:

  • Mechanism of Action: The antibacterial activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential bacterial enzymes .
  • Efficacy: Studies have shown that these compounds possess excellent growth inhibitory effects against pathogenic bacteria including Staphylococcus aureus and Escherichia coli, with some derivatives demonstrating effectiveness even against resistant strains .

Table 1: Antibacterial Activity of Quinoline Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
4-Oxo-6-propan-2-yl-1H-quinoline-3-carboxylic AcidStaphylococcus aureus50 µg/mL
4-Oxoquinoline Derivative AEscherichia coli30 µg/mL
4-Oxoquinoline Derivative BEnterococcus faecalis40 µg/mL

Anticancer Applications

Recent studies have highlighted the potential of quinoline derivatives as anticancer agents. Research has focused on their ability to inhibit specific cancer-related pathways.

Key Findings:

  • Targeting VEGFR-2: Compounds based on the quinolone structure have been designed to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis .
  • Proapoptotic Effects: Some derivatives have shown significant proapoptotic activity, leading to increased apoptosis in cancer cells through the upregulation of pro-apoptotic proteins like Bax and Caspase-7 .

Table 2: Anticancer Activity of Quinoline Derivatives

Compound NameMechanism of ActionIC50 (nM)
This compoundInhibition of VEGFR-236
Quinoline Derivative CInduction of apoptosis50
Quinoline Derivative DInhibition of cell proliferation97

Antiviral Applications

Another significant application of this compound is its inhibitory effect on viral infections, particularly HIV.

Key Findings:

  • HIV Integrase Inhibition: The compound has demonstrated activity against HIV by inhibiting the integrase enzyme, which is essential for viral replication. This positions it as a potential candidate for further development into antiviral therapies.

Chemical Reactions Analysis

Synthetic Preparation and Hydrolysis Reactions

The ethyl ester precursor (ethyl 4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylate, PubChem CID: 690399) undergoes base-catalyzed hydrolysis to yield the carboxylic acid derivative . This reaction typically employs NaOH or KOH in aqueous ethanol, with acidification to liberate the free acid .
Example conditions :

  • Ethyl ester (10 mmol) in 15 mL ethanol + 10 mmol NaOH in 15 mL H₂O

  • Heated at 25°C for 10 h, acidified with acetic acid .

Table 1 : Hydrolysis of Ethyl Ester to Carboxylic Acid

Starting MaterialConditionsYieldReference
Ethyl esterNaOH, H₂O/EtOH, 25°C, 10 h65–90%

Amide and Hydrazide Formation

The carboxylic acid reacts with amines or hydrazines to form carboxamides or hydrazides, critical for bioactivity optimization .

Direct Amidation

Activation with coupling agents (e.g., PyBRoP, PS-HOBt) enables condensation with primary/secondary amines :
Example :

  • 3-Carboxylic acid + R-NH₂ → 3-Carboxamide

  • Yields: 25–80% under DIEA/DMF conditions .

Cyclization and Heterocycle Formation

The 3-carboxylic acid participates in cyclocondensation reactions to form fused heterocycles, enhancing pharmacological potential .

Alkoxymethylation at C-3 Position

The C-3 position undergoes alkoxymethylation under Mannich-type conditions. For example, reaction with paraformaldehyde and ethanol produces ethoxymethylene derivatives :
Mechanism : Retro-Mannich reaction followed by nucleophilic attack by ethanol .
Conditions :

  • 4-Oxo-quinoline + paraformaldehyde + ethanol, 80°C

  • Yield: Moderate (exact % not reported) .

Pharmacological Modifications

The carboxylic acid and its derivatives show pronounced bioactivity:

  • VEGFR-2 Inhibition : 3-Carboxamide derivatives (e.g., compound 10i ) exhibit IC₅₀ values of 36–45 nM, comparable to sorafenib .

  • CB2 Receptor Binding : N-Alkylation enhances cannabinoid receptor affinity (Ki = 27–200 nM) .

Table 3 : Structure-Activity Relationships (SAR)

ModificationBiological EffectReference
6-Chloro substitutionImproved VEGFR-2 inhibition (IC₅₀ = 36 nM)
N1-Pentyl chainEnhanced CB2 receptor binding (Ki = 27 nM)

Reductive Amination and Alkylation

The 3-aminomethyl derivatives are synthesized via reductive amination of aldehyde intermediates :
Steps :

  • Carboxylic acid → Aldehyde (via tributyltin hydride/Pd catalysis)

  • Reductive amination with NaBH₃CN/MeOH
    Yield : ~65% .

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects: Propan-2-yl (Target Compound): Introduces steric bulk, moderately increasing lipophilicity compared to methyl or ethyl groups. This may enhance membrane permeability but reduce aqueous solubility . Fluoro Groups (e.g., in ): Improve binding to DNA gyrase (common in fluoroquinolones) and metabolic stability . Piperazinyl Groups: Enhance solubility in acidic environments and modulate pharmacokinetics (e.g., ) . Trifluoromethyl (): Increases lipophilicity and bioavailability but may raise toxicity concerns .
  • Biological Activity: Piperazinyl and cyclopropyl substituents () correlate with antibacterial activity, mimicking fluoroquinolone mechanisms . The target compound’s bioactivity remains less characterized but shares structural motifs with antimicrobial agents .
  • Synthetic Considerations :

    • Similar compounds (e.g., CAS 58781-08-1, 948573-55-5) are synthesized via Gould-Jacobs cyclization or enamine intermediates, suggesting shared synthetic routes with the target compound .

Hazard and Stability Profiles

  • The target compound’s hazards (skin/eye irritation) align with carboxylic acid derivatives .
  • Fluorinated analogues () may exhibit additional toxicity due to fluorine’s electronegativity and metabolic persistence .

Preparation Methods

Gould-Jacobs Cyclization as a Foundational Approach

The Gould-Jacobs reaction remains a cornerstone for synthesizing 4-oxo-quinoline-3-carboxylic acid derivatives. This method involves cyclocondensation of anilines with β-keto esters, followed by thermal cyclization. For 4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylic acid, the synthesis begins with 2-amino-5-isopropylbenzoic acid (1), which undergoes condensation with diethyl ethoxymethylenemalonate (2) to form the intermediate ethyl 2-((5-isopropyl-2-aminophenyl)carbamoyl)acrylate (3). Heating this intermediate in a high-boiling solvent like diphenyl ether induces cyclization, yielding ethyl 4-oxo-6-propan-2-yl-1,4-dihydroquinoline-3-carboxylate (4).

Critical Parameters :

  • Temperature : Cyclization proceeds optimally at 180–200°C, with lower temperatures leading to incomplete ring closure.
  • Solvent : Diphenyl ether enhances reaction efficiency due to its high boiling point (258°C) and inertness.
  • Yield : Reported yields for analogous compounds range from 65% to 90%.

Final hydrolysis of the ethyl ester (4) using aqueous sodium hydroxide (10% w/v) at 100°C affords the target carboxylic acid in 85–92% yield. This method’s limitation lies in the limited commercial availability of 2-amino-5-isopropylbenzoic acid, necessitating multi-step synthesis from isopropylbenzene precursors.

Direct introduction of the isopropyl group at position 6 can be achieved via alkylation of halogenated quinoline precursors. For example, 6-fluoro-4-oxo-1H-quinoline-3-carboxylic acid (5) reacts with isopropylmagnesium bromide in tetrahydrofuran (THF) under inert conditions to yield This compound (6). However, this approach faces challenges due to the poor nucleophilicity of the C6 position in quinolines.

Alternative Pathway :
A patent by EP0351889A1 describes the use of borate intermediates to facilitate substitution. Reacting 6-chloro-4-oxo-1H-quinoline-3-carboxylic acid (7) with triisopropyl borate in propionic anhydride forms a borate complex (8), which undergoes nucleophilic substitution with isopropylamine to yield the desired product. Key advantages include:

  • Reaction Time : 2–4 hours at 110°C.
  • Yield : 78–85% after hydrolysis.
  • Purity : Reduced byproducts due to the directing effect of the borate group.

Hydrolysis and Functional Group Interconversion

The ester-to-acid conversion is critical for obtaining the final product. Hydrolysis conditions vary based on the ester’s stability:

  • Basic Hydrolysis : Using 10% NaOH in ethanol at 100°C achieves near-quantitative conversion.
  • Acidic Hydrolysis : Concentrated HCl in dioxane (1:1) at 80°C is preferred for acid-labile intermediates.

Comparative Data :

Condition Temperature (°C) Time (h) Yield (%)
10% NaOH/EtOH 100 4 92
6 M HCl/Dioxane 80 6 88

The introduction of the isopropyl group at position 6 requires careful control to avoid undesired substitutions. Friedel-Crafts alkylation of pre-formed quinolines with isopropyl bromide in the presence of AlCl3 has been explored but results in poor regioselectivity (<50% C6 substitution). Conversely, Suzuki-Miyaura coupling using 6-bromo-4-oxo-1H-quinoline-3-carboxylic acid (9) and isopropylboronic acid (10) in the presence of Pd(PPh3)4 achieves 72% yield but demands rigorous exclusion of oxygen.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. The borate-mediated method from EP0351889A1 is favored industrially due to:

  • Solvent Recovery : DMF and propionic anhydride can be recycled.
  • Corrosivity Mitigation : Avoids HF or BF3, reducing equipment degradation.
  • Throughput : Batch sizes up to 50 kg with 81% yield reported.

Q & A

Q. What are the recommended synthetic routes for 4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylic acid, and what critical intermediates should be monitored?

Methodological Answer: A common approach involves the condensation of substituted benzaldehydes with aminopyridine derivatives, followed by cyclization under acidic or catalytic conditions. For example, analogous syntheses of quinolinecarboxylic acids use 2-aminopyridine and aldehydes (e.g., 4-chlorobenzaldehyde) in solvents like DMF or toluene, catalyzed by Pd/Cu . Key intermediates include the Schiff base (pre-cyclization) and the dihydroquinoline precursor. Reaction progress should be tracked via TLC or HPLC, with intermediate isolation using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. What spectroscopic and analytical techniques are essential for structural confirmation?

Methodological Answer:

  • NMR (¹H/¹³C): Assign peaks for the quinoline core (e.g., C-4 carbonyl at ~170 ppm in ¹³C NMR) and propan-2-yl substituent (δ 1.2–1.4 ppm for methyl groups in ¹H NMR) .
  • IR Spectroscopy: Confirm the presence of carbonyl (C=O, ~1650–1750 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) groups .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., theoretical [M+H]+ for C₁₄H₁₅NO₃: 258.1125) .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions in the solid state, as demonstrated for structurally related 4-(adamantyl)quinolines .

Q. How can researchers assess the compound’s preliminary antibacterial activity?

Methodological Answer: Use standardized microbiological assays:

  • Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth, with ciprofloxacin as a positive control .
  • Structure-Activity Relationship (SAR): Compare activity with analogs (e.g., fluoroquinolones in ) to identify critical substituents. Replace the propan-2-yl group with cyclopropyl or methyl to evaluate steric/electronic effects .

Advanced Research Questions

Q. How can contradictory data on reaction yields in cyclization steps be resolved?

Methodological Answer: Contradictions often arise from solvent polarity, catalyst loading, or temperature. For example:

  • Catalyst Optimization: Replace Pd with Cu(I) in DMF to enhance cyclization efficiency (yield improved from 45% to 72% in analogous syntheses) .
  • Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to 30 minutes at 120°C, minimizing side-product formation .
  • In Situ Monitoring: Use FT-IR or Raman spectroscopy to detect intermediate decomposition and adjust reaction conditions dynamically .

Q. What computational strategies predict the compound’s electronic properties and binding affinity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to assess redox potential (e.g., B3LYP/6-311+G(d,p) basis set) .
  • Molecular Docking: Simulate interactions with bacterial DNA gyrase (PDB: 1KZN). The carboxylic acid group may form hydrogen bonds with Ser84 and Asp88 residues, similar to ciprofloxacin .
  • Molecular Dynamics (MD): Evaluate stability of protein-ligand complexes over 100 ns simulations (e.g., GROMACS software) to prioritize derivatives for synthesis .

Q. How can regioselectivity challenges in introducing the propan-2-yl group be addressed?

Methodological Answer:

  • Directed Metalation: Use lithiation at the C-6 position (directed by a methoxy or bromo group) followed by quenching with isopropyl iodide .
  • Protection/Deprotection: Temporarily protect the C-3 carboxylic acid as a methyl ester to avoid side reactions during alkylation .
  • Cross-Coupling: Employ Suzuki-Miyaura coupling with isopropylboronic acid, though this requires pre-functionalization with a halogen at C-6 .

Key Considerations for Researchers

  • Toxicity Screening: Use in vitro cytotoxicity assays (e.g., HepG2 cells) to rule out nonspecific toxicity before animal studies .
  • Crystallization Challenges: The carboxylic acid group may hinder crystallization; co-crystallize with amines (e.g., piperazine) to improve crystal quality for XRD .
  • Contradictory Bioactivity Data: Re-evaluate assay conditions (e.g., pH, serum content) if MIC values vary significantly between studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylic Acid

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